molecular formula C8H9FN2O2 B12958092 (R)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

(R)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B12958092
M. Wt: 184.17 g/mol
InChI Key: AEAJWSPHEXXKSO-ZCFIWIBFSA-N
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Description

®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral amino acid derivative that features a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the introduction of the fluoropyridine group into an amino acid framework. One common method involves the nucleophilic substitution of a halogenated pyridine with an amino acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oximes, nitriles, hydrogenated pyridines, and substituted pyridines.

Scientific Research Applications

®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid framework and a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(2R)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

AEAJWSPHEXXKSO-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=C(C=C1C[C@H](C(=O)O)N)F

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)F

Origin of Product

United States

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